Cyanomethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside
Overview
Description
Cyanomethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside, also known as this compound, is a useful research compound. Its molecular formula is C16H21NO9S and its molecular weight is 403.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Capsular Polysaccharide : It is used in synthesizing the capsular polysaccharide of Streptococcus pneumoniae type 14, contributing to the understanding and treatment of bacterial infections (Nifant'ev, Bakinovskiĭ, & Kochetkov, 1987).
Analyzing Methyl 6-O-Alpha and -Beta-D-Galactopyranos : It plays a role in synthesizing and analyzing methyl 6-O-alpha and -beta-D-galactopyranos (Kováč, Sokoloski, & Glaudemans, 1984).
Modification of Human Serum Albumin : This compound is used to modify human serum albumin for synthesizing sialoglycoprotein, which is important in glycoprotein research (Gao, 1998).
Glycosylation Reactions : It serves as a glycosyl donor in glycosylation reactions, providing beta-linked disaccharides. This is significant for carbohydrate chemistry and enzymology studies (Vogel et al., 2007).
Precursor of Liver Functional Imaging Agents : It can be used as a precursor for liver galactose receptor imaging agents, contributing to the development of diagnostic tools in medicine (Gao, 1997).
Synthesis of Glycoside Clusters : It is used in the synthesis of glycoside clusters, which is effective for exploring anti-metastatic activity. This has implications in cancer research and drug development (Meng et al., 2002).
Plant Hormone Related Compound : It is related to the synthesis and conformational analysis of plant hormone (auxin) related compounds, indicating its role in agricultural and botanical research (Tomić et al., 1995).
Anti-Tumor Activity : Some synthesized compounds using this chemical have shown high cytotoxic activity against certain cell lines, which is vital for developing new cancer therapies (Elgemeie & Saber, 2015).
Mechanism of Action
Target of Action
The primary target of Cyanomethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside is the β-galactosidase enzyme . This enzyme plays a crucial role in the hydrolysis of β-galactosides into monosaccharides.
Mode of Action
This compound acts as a substrate analog for β-galactosidase enzyme assays . The compound can be modified via treatment with sodium methoxide or HCl such that the nitrile of the cyanomethyl group is converted to a methyl imidate group . This modification allows the compound to interact with its target, the β-galactosidase enzyme, and undergo further biochemical reactions.
Biochemical Pathways
The modified this compound can be used to form glycoproteins . Glycoproteins are involved in various biological processes, including cell-cell interaction, immune response, and signal transduction.
Pharmacokinetics
The compound’s solubility in various solvents such as chloroform, dichloromethane, ether, and ethyl acetate suggests that it may have good bioavailability.
Result of Action
The result of the action of this compound is the formation of glycoproteins . These glycoproteins can have various molecular and cellular effects depending on their specific structures and functions.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability is affected by temperature, as it is recommended to be stored at −20°C . Additionally, the pH of the environment can influence the compound’s action, as the conversion of the nitrile group to a methyl imidate group involves treatment with sodium methoxide or HCl .
Safety and Hazards
Future Directions
As a versatile compound used in biomedicine, Cyanomethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside has potential applications in the field of glycoprotein synthesis . Its role as a substrate analog for β-galactosidase enzyme assays could be further explored to aid in the detection and quantification of this enzyme .
Biochemical Analysis
Biochemical Properties
The nitrile of the cyanomethyl group in Cyanomethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside can be converted to a methyl imidate group by treatment with sodium methoxide or HCl . This modification allows the sugar to be attached to a protein , making it a valuable tool in glycoprotein synthesis .
Cellular Effects
Given its role in glycoprotein synthesis , it can be inferred that it may influence cell function by modifying the structure and function of proteins within the cell.
Molecular Mechanism
The molecular mechanism of this compound involves the conversion of the nitrile of the cyanomethyl group to a methyl imidate group . This allows the compound to attach to proteins, potentially altering their structure and function .
Properties
IUPAC Name |
[3,4,5-triacetyloxy-6-(cyanomethylsulfanyl)oxan-2-yl]methyl acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO9S/c1-8(18)22-7-12-13(23-9(2)19)14(24-10(3)20)15(25-11(4)21)16(26-12)27-6-5-17/h12-16H,6-7H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQCXCWNORCJGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)SCC#N)OC(=O)C)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO9S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30392021 | |
Record name | AC1MPLI3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30392021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61145-33-3 | |
Record name | AC1MPLI3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30392021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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